N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The compound N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been found to exhibit promising activity against Staphylococcus aureus . This suggests that the primary targets of this compound are likely to be key proteins or enzymes in the metabolic pathways of this bacterium.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for this compound , suggesting that it has good bioavailability.
Result of Action
The compound exhibits bactericidal activity, indicating that it leads to the death of bacterial cells . Specifically, it has been shown to eliminate Staphylococcus aureus strains after 24-hour exposure .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1-methylpyrazole-3-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biology: The compound is studied for its role in inhibiting specific enzymes or pathways in biological systems.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antifungal and antiprotozoal activities.
6-chlorobenzothiazole: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-7-6-9(15-16)11(17)14-12-13-8-4-2-3-5-10(8)18-12/h2-7H,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYACRVWOKLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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